7-(2-chlorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane

Description

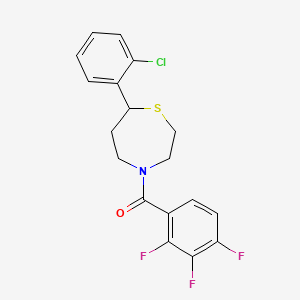

7-(2-Chlorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane (CAS: 1795430-71-5) is a thiazepane derivative characterized by a seven-membered heterocyclic ring containing sulfur and nitrogen. Its molecular formula is C₁₈H₁₅ClF₃NOS, with a molecular weight of 385.831 g/mol . The compound features a 2-chlorophenyl group at position 7 and a 2,3,4-trifluorobenzoyl substituent at position 4 (Figure 1).

Properties

IUPAC Name |

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(2,3,4-trifluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClF3NOS/c19-13-4-2-1-3-11(13)15-7-8-23(9-10-25-15)18(24)12-5-6-14(20)17(22)16(12)21/h1-6,15H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBQXNBPIHOCBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=C(C(=C(C=C3)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClF3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-(2-chlorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane is a compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by the presence of a thiazepane ring and multiple halogen substituents, suggests diverse biological activities. This article reviews the biological activity of this compound based on available literature and data.

- Chemical Name : this compound

- CAS Number : 1795430-71-5

- Molecular Formula : C₁₈H₁₅ClF₃NOS

- Molecular Weight : 385.83 g/mol

- Structure : The compound features a thiazepane ring linked to a chlorophenyl group and a trifluorobenzoyl moiety.

Antimicrobial Activity

Studies have indicated that compounds containing thiazepane rings often display antimicrobial properties. For instance, derivatives of thiazepanes have been evaluated for their effectiveness against various bacterial strains. Preliminary data suggest that this compound may exhibit similar antimicrobial effects due to its structural characteristics.

Anticancer Potential

Recent research has focused on the anticancer properties of thiazepane derivatives. The presence of trifluoromethyl groups has been associated with enhanced cytotoxicity against cancer cell lines. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

| Study Reference | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction | |

| HeLa | 15.0 | Cell cycle arrest |

Neuropharmacological Effects

Thiazepane derivatives have also been explored for their neuropharmacological activities. Compounds structurally similar to this compound have shown promise as potential anxiolytics and antidepressants in animal models. The mechanism may involve modulation of neurotransmitter systems such as serotonin and norepinephrine.

Case Studies

-

Case Study on Anticancer Activity :

A study conducted on a series of thiazepane derivatives showed that those with electron-withdrawing groups (like trifluoromethyl) exhibited significantly higher anticancer activity compared to their non-substituted counterparts. The study highlighted the importance of substituent position and electronic effects on biological activity. -

Neuropharmacological Assessment :

In an experimental model evaluating the anxiolytic effects of thiazepanes, it was found that specific analogs could reduce anxiety-like behaviors in rodents. Behavioral assays indicated a decrease in locomotor activity and increased time spent in open arms during elevated plus-maze tests.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiazepane Derivatives

Compound A : 7-(2-Chlorophenyl)-4-((3,3,3-Trifluoropropyl)sulfonyl)-1,4-Thiazepane

- Molecular Formula: Not explicitly provided, but inferred to include a sulfonyl group and trifluoropropyl chain.

- Key Differences: Replaces the trifluorobenzoyl group with a sulfonyl-linked trifluoropropyl chain.

Compound B : (E)-7-(2-Chlorophenyl)-4-(Styrylsulfonyl)-1,4-Thiazepane

- Molecular Formula: C₁₉H₂₀ClNO₂S₂

- Molecular Weight : 394.0 g/mol

- Key Differences : Incorporates a styrylsulfonyl group (aromatic vinyl-sulfonyl substituent) instead of trifluorobenzoyl. The styryl group may enhance π-π stacking interactions with biological targets, while the sulfonyl group increases solubility .

Compound C : 7-(4-Hydroxyphenyl)-N-(2-Methoxyphenyl)-5-Methyl-4H,7H-[1,2,3,4]Tetrazolo[1,5-a]Pyrimidine-6-Carboxamide

Structural and Functional Comparison Table

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Core Structure | 1,4-Thiazepane | 1,4-Thiazepane | 1,4-Thiazepane | Tetrazolo-Pyrimidine |

| Position 4 Substituent | 2,3,4-Trifluorobenzoyl | Trifluoropropylsulfonyl | Styrylsulfonyl | N/A (Carboxamide) |

| Position 7 Substituent | 2-Chlorophenyl | 2-Chlorophenyl | 2-Chlorophenyl | 4-Hydroxyphenyl |

| Molecular Weight | 385.831 g/mol | Not reported | 394.0 g/mol | 378.3846 g/mol |

| Polarity | Moderate (benzoyl + Cl/F) | High (sulfonyl) | High (sulfonyl + styryl) | Moderate (hydroxyl/methoxy) |

Research Findings and Implications

In contrast, sulfonyl groups in Compounds A and B increase hydrophilicity, which may improve aqueous solubility .

Biological Activity : Compound C’s tetrazolo-pyrimidine scaffold is associated with kinase inhibition in published studies, whereas thiazepane derivatives are less well-characterized but hypothesized to modulate GPCRs or ion channels .

Commercial Availability : The hydrochloride salt of 7-(2-chlorophenyl)-1,4-thiazepane is widely available from global suppliers (e.g., Synasia Inc., HEFEI REACHEVER), suggesting industrial interest in this scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.